

5'-O-DMT-riboinosine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5'-O-DMT-ri

Cat. No.: B10854480

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CAS Number: 119898-59-8

This technical guide provides an in-depth overview of 5'-O-(4,4'-dimethoxytrityl)inosine (**5'-O-DMT-riboinosine**), a crucial protected nucleoside for the synthesis of oligonucleotides and a valuable tool for researchers in drug development and molecular biology. This document details its chemical properties, a representative synthesis protocol, purification methods, and analytical characterization techniques.

Chemical Properties

A summary of the key chemical properties of **5'-O-DMT-riboinosine** is presented in the table below.

Property	Value
CAS Number	119898-59-8[1]
Molecular Formula	C ₃₁ H ₃₀ N ₄ O ₇ [1]
Appearance	Powder or liquid[1]
Purity	≥97%[1]
Storage	Store in a tightly closed container at <-15°C[2]

Synthesis of 5'-O-DMT-riboinosine

The synthesis of **5'-O-DMT-riboinosine** involves the protection of the 5'-hydroxyl group of inosine with a dimethoxytrityl (DMT) group. This protecting group is crucial for directing subsequent chemical modifications, particularly in the context of solid-phase oligonucleotide synthesis. Below is a representative experimental protocol adapted from the synthesis of similar protected nucleosides.

Experimental Protocol: Synthesis of 5'-O-DMT-riboinosine

Materials:

- Inosine
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Anhydrous pyridine
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

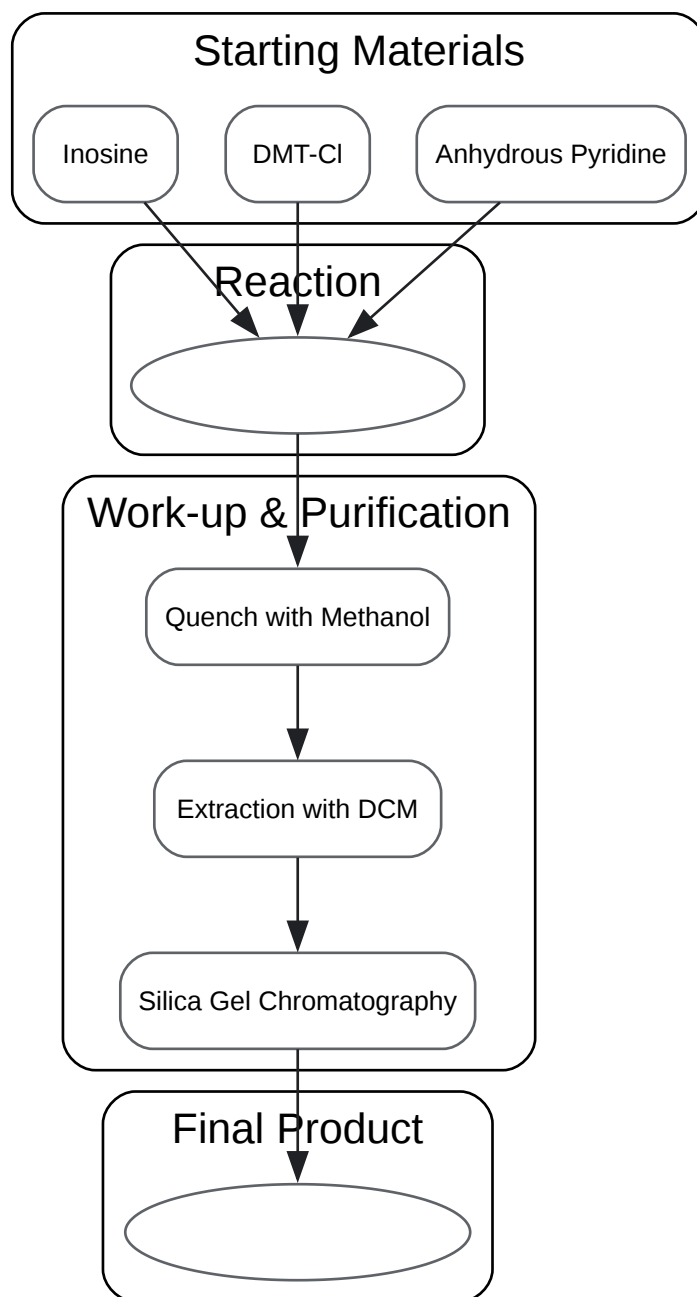
Procedure:

- **Dissolution:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve inosine in anhydrous pyridine.
- **Reaction:** To the stirred solution, add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is quenched by the slow addition of methanol.
- **Extraction:** The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- **Purification:** The crude **5'-O-DMT-riboinosine** is purified by silica gel column chromatography using a suitable gradient of methanol in dichloromethane.
- **Final Product:** Fractions containing the pure product are pooled and the solvent is evaporated to yield **5'-O-DMT-riboinosine** as a solid.

Workflow for the Synthesis of **5'-O-DMT-riboinosine**

Synthesis of 5'-O-DMT-riboinosine



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A flowchart illustrating the key steps in the synthesis of **5'-O-DMT-riboinosine**.

Analytical Characterization

The identity and purity of synthesized **5'-O-DMT-riboinosine** are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic peaks of the DMT group (aromatic protons and methoxy groups) and the inosine moiety are expected. A representative ^1H NMR spectrum of a similar DMT-protected nucleoside can be found in the literature.

Expected ^1H NMR Data (in CDCl_3):

Chemical Shift (ppm)	Multiplicity	Assignment
~ 8.0 - 8.2	s	H-2 & H-8 of inosine
~ 7.2 - 7.5	m	Aromatic protons of DMT group
~ 6.8	d	Aromatic protons of DMT group
~ 6.3	d	H-1' of ribose
~ 4.6	m	H-2' of ribose
~ 4.2	m	H-3' of ribose
~ 4.0	m	H-4' of ribose
~ 3.8	s	Methoxy protons of DMT group
~ 3.4	m	H-5' of ribose

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of **5'-O-DMT-riboinosine**. A reverse-phase column is typically used with a gradient of acetonitrile in a buffered aqueous solution (e.g., triethylammonium acetate). The retention time and peak purity are determined.

Typical HPLC Conditions:

Parameter	Condition
Column	C18 reverse-phase
Mobile Phase A	0.1 M Triethylammonium acetate in water
Mobile Phase B	Acetonitrile
Gradient	Linear gradient of B in A
Detection	UV at 260 nm

Mass Spectrometry (MS)

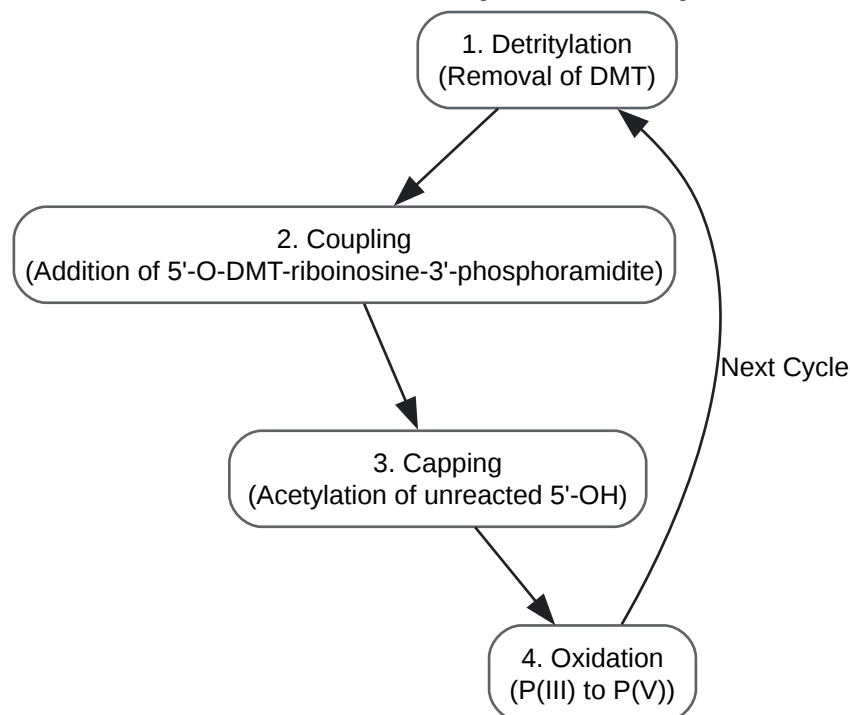
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio ($[M+H]^+$) for $C_{31}H_{30}N_4O_7$ is approximately 571.22 g/mol .

Role in Oligonucleotide Synthesis and Drug Development

5'-O-DMT-riboinosine is a key building block in the chemical synthesis of RNA. The DMT group protects the 5'-hydroxyl, allowing for the selective formation of phosphodiester bonds at the 3'-position during solid-phase synthesis.

The Role of **5'-O-DMT-riboinosine** in Oligonucleotide Synthesis

Solid-Phase RNA Synthesis Cycle



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The four main steps in the solid-phase synthesis of RNA, where 5'-O-DMT-protected nucleosides are essential.

Protected nucleosides, such as **5'-O-DMT-riboinosine**, are fundamental to the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. These therapeutic modalities rely on the precise chemical synthesis of oligonucleotides with specific sequences. The ability to chemically synthesize these molecules allows for the introduction of various modifications to enhance their stability, delivery, and efficacy. Nucleoside analogues can act as inhibitors of nucleic acid metabolism, thereby interfering with viral replication or the growth of tumor cells, demonstrating significant antiviral and anti-tumor effects.

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References

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